Spiro[2.2]pentane-1-carboxylic Acid
Overview
Description
Spiro[2.2]pentane-1-carboxylic acid: is a unique organic compound characterized by its spirocyclic structure. The compound consists of a spiro[2.2]pentane core with a carboxylic acid functional group attached to one of the carbon atoms. This structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Spiro[2.2]pentane-1-carboxylic Acid is a complex compound with a unique structure
Mode of Action
The mode of action of Spiro[2It’s known that the compound has been used in the synthesis of novel polyspirocyclic cyclopropane amino acids
Biochemical Pathways
The biochemical pathways affected by Spiro[2The compound has been used in the synthesis of novel polyspirocyclic cyclopropane amino acids , which suggests it may play a role in amino acid synthesis or metabolism.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[2The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . .
Result of Action
The molecular and cellular effects of Spiro[2Given its use in the synthesis of novel polyspirocyclic cyclopropane amino acids , it may have effects on protein synthesis or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.2]pentane-1-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of spiro[2.2]pentane with carbon dioxide under high pressure and temperature conditions. Another approach involves the use of oxalyl chloride in dichloromethane at 0°C, followed by the addition of tert-butyl (3S)-3-[4-[2-(4-amino-2,3-difluoro-phenoxy)-3-pyridyl]pyrimidin-2-yl]amino]piperidine-1-carboxylate with pyridine at 25°C .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient and scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at specific carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.2]pentane-1-carboxylate derivatives, while reduction can produce spiro[2.2]pentane-1-methanol.
Scientific Research Applications
Spiro[2.2]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Spiropentane: A simpler spirocyclic compound with a similar core structure but lacking the carboxylic acid group.
Spiro[2.2]pentane-1-methanol: A reduced form of spiro[2.2]pentane-1-carboxylic acid with an alcohol functional group.
Uniqueness
This compound is unique due to its combination of a spirocyclic core and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other spirocyclic compounds.
Properties
IUPAC Name |
spiro[2.2]pentane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIIXTYAWFIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402612 | |
Record name | Spiro[2.2]pentane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-64-1 | |
Record name | Spiro[2.2]pentane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro[2.2]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Spiro[2.2]pentane-1-carboxylic Acid being identified in Ionidium suffruticosum?
A1: While the exact biological activity of this compound itself is not explored in the provided research [], its presence as one of the major identified components in Ionidium suffruticosum through GCMS analysis [] suggests it may contribute to the plant's overall bioactivity. Further investigation is needed to determine its specific role and potential applications.
Q2: Are there any known methods for synthesizing this compound or related compounds?
A2: Although not specifically mentioned in the provided research, the synthesis of similar compounds, specifically (±)-4-[(Amino(carboxymethyl)]this compound, has been achieved []. This method utilizes a Bucherer-Berg reaction followed by hydrolysis, showcasing a potential pathway for synthesizing related spiro compounds. This suggests that similar synthetic approaches could potentially be adapted for the synthesis of this compound.
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